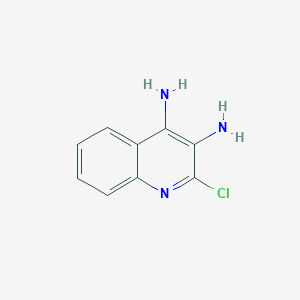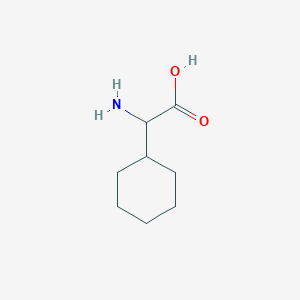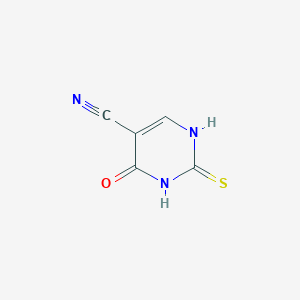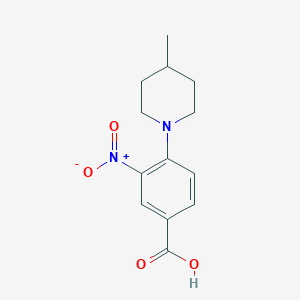
4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid” is likely a derivative of benzoic acid, which is a common moiety in many pharmaceuticals and natural products . The 4-methylpiperidin-1-yl group is a type of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidines are important building blocks in drug design .
Synthesis Analysis
While specific synthesis methods for “4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid” are not available, piperidone analogs, which are precursors to the piperidine ring, have been synthesized and bio-assayed for their varied activity .Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
-
Nonlinear Optical Applications
- The compound (4-methylphenyl) (4-methylpiperidin-1-yl) methanone (MPMPM) has been reported for its nonlinear optical potentials .
- Investigating their reactivity indices would lead to the understanding of the mechanism behind their suitability as nonlinear optical devices .
- The energy band gaps of the substituted derivatives were lower than that of MPMPM while the dipole moments and hyperpolarizabilities were higher, indicating that they could serve as better alternatives for nonlinear optical applications .
-
Anticancer Agents
-
Antiviral Agents
-
Antimalarial Agents
-
Antimicrobial and Antifungal Agents
-
Antihypertensive Agents
-
Analgesic Agents
-
Anti-inflammatory Agents
-
Anti-Alzheimer Agents
-
Antipsychotic Agents
-
Anticoagulant Agents
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-4-6-14(7-5-9)11-3-2-10(13(16)17)8-12(11)15(18)19/h2-3,8-9H,4-7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFDTTHDTBZAGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387834 |
Source


|
| Record name | 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid | |
CAS RN |
312921-75-8 |
Source


|
| Record name | 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


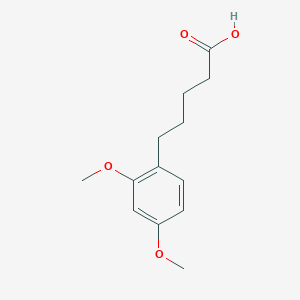
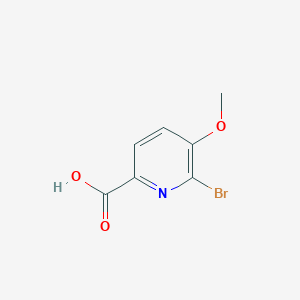
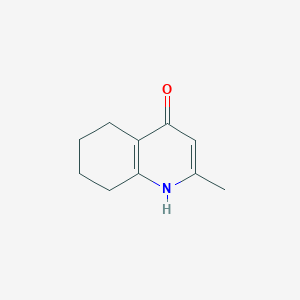
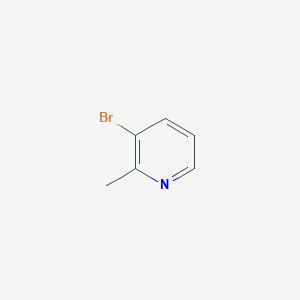
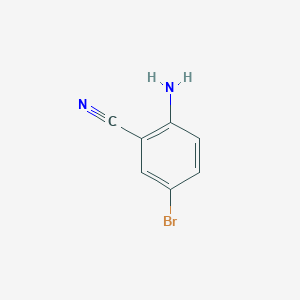
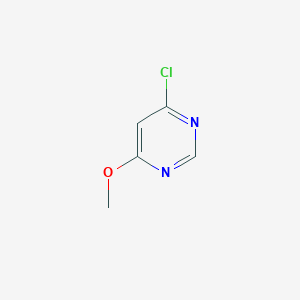
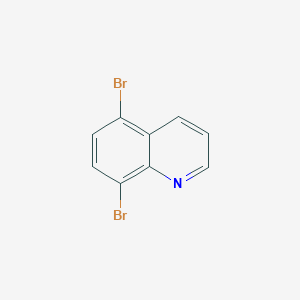
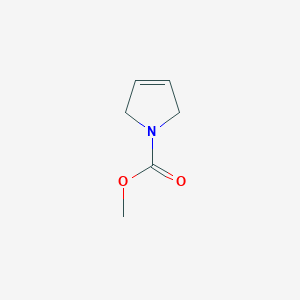
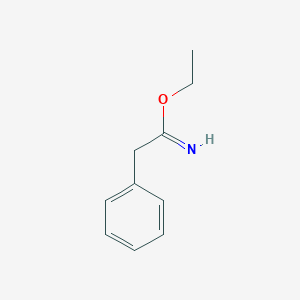
![11H-benzo[b]fluoren-11-one](/img/structure/B185303.png)
